4,5-Dihydro-1,2,3-oxadiazole

Description

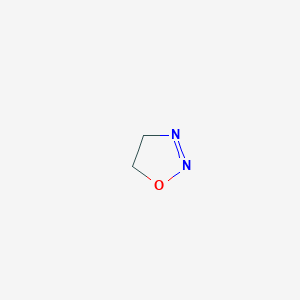

Structure

3D Structure

Properties

CAS No. |

13589-37-2 |

|---|---|

Molecular Formula |

C2H4N2O |

Molecular Weight |

72.07 g/mol |

IUPAC Name |

4,5-dihydrooxadiazole |

InChI |

InChI=1S/C2H4N2O/c1-2-5-4-3-1/h1-2H2 |

InChI Key |

JKNSMBZZZFGYCB-UHFFFAOYSA-N |

SMILES |

C1CON=N1 |

Canonical SMILES |

C1CON=N1 |

Other CAS No. |

13589-37-2 |

Synonyms |

4,5-dihydro-1,2,3-oxadiazole |

Origin of Product |

United States |

Synthetic Pathways and in Situ Generation Methodologies for 4,5 Dihydro 1,2,3 Oxadiazole

Generation from N-Nitrosourea Derivatives

The decomposition of N-nitrosoureas is a well-established method for generating 4,5-dihydro-1,2,3-oxadiazoles in situ. researchgate.net This pathway is of particular interest due to its relevance in understanding the mechanisms of action of certain biologically active compounds. researchgate.net

Base-Mediated Cyclization Reactions: Thallium(I) Alkoxides in Apolar Solvents

The existence of 4,5-dihydro-1,2,3-oxadiazole as a key intermediate in the decomposition of N-nitrosoureas has been confirmed through experiments utilizing thallium(I) alkoxides as bases under apolar conditions. researchgate.net This method allows for the formation and subsequent decay of the heterocycle to be monitored at very low temperatures using multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁵N). researchgate.net The use of suitably substituted N-nitrosoureas in this system has provided definitive evidence for the formation of the this compound intermediate. researchgate.net

The reaction involves the base-mediated cyclization of the N-nitrosourea precursor. The choice of a thallium(I) alkoxide in an apolar solvent is critical for stabilizing the elusive intermediate long enough for spectroscopic observation. researchgate.net

Mechanistic Studies of N-Nitrosourea Decomposition Leading to this compound

Mechanistic studies on the decomposition of N-nitrosoureas, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), have revealed competing pathways that are dependent on reaction conditions like pH. The formation of this compound is a key step in one of these pathways.

At a pH of 5, the decomposition of BCNU is proposed to proceed predominantly through the formation of a this compound intermediate. This intermediate then leads to the formation of 2-hydroxyethyldiazohydroxide, which subsequently yields ethylene glycol and acetaldehyde as the major products. In contrast, at a physiological pH of 7.4, the decomposition is believed to occur mainly through a different pathway involving 2-chloroethyldiazohydroxide.

The table below summarizes the major products from the decomposition of BCNU at different pH values, highlighting the role of the this compound intermediate pathway at lower pH.

| pH | Predominant Intermediate Pathway | Major Products |

| 5 | This compound | Ethylene Glycol, Acetaldehyde |

| 7.4 | 2-Chloroethyldiazohydroxide | Chloroethanol, Acetaldehyde |

This table illustrates the pH-dependent decomposition pathways of BCNU.

Derivatization from 1,2,3-Oxadiazole (B8650194) 3-Oxides

Another synthetic approach to the this compound ring system involves the chemical modification of more stable precursors, specifically 1,2,3-oxadiazole 3-oxides.

Reduction Strategies (e.g., Sodium Borohydride) for Selective Saturation

The selective reduction of the C4-C5 double bond in 1,2,3-oxadiazole 3-oxides provides a direct route to this compound 3-oxides. lookchem.com This transformation can be effectively achieved using reducing agents such as sodium borohydride. lookchem.com

Research has shown that 1,2,3-oxadiazole 3-oxides bearing an alkoxymethyl group at the 5-position can be reduced in good yields to the corresponding this compound 3-oxides. lookchem.com These resulting saturated heterocycles can then be used as precursors for further chemical transformations. lookchem.com

Precursor Synthesis via Alkyne-Nitric Oxide Reactions

The synthesis of the 1,2,3-oxadiazole 3-oxide precursors is crucial for the derivatization pathway. These precursors can be synthesized from the corresponding alkynes. lookchem.com The reaction is described as being clean and fast, producing the 1,2,3-oxadiazole 3-oxides in good yield, particularly when oxygen contamination is completely eliminated. lookchem.com This suggests a reaction mechanism involving a species derived from nitric oxide, which is a pollutant that can be harnessed for synthetic purposes. lookchem.com

Exploration of Unique Substrate Conversions (e.g., syn-Sesquinorbornene)

Beyond the more common synthetic routes, the formation of the this compound framework has also been achieved through the conversion of unique and complex substrates. A notable example is the conversion of syn-sesquinorbornene into a this compound 3-oxide derivative. acs.org This specific transformation highlights the versatility of synthetic methodologies in accessing this heterocyclic system from structurally intricate starting materials. acs.org

Mechanistic Elucidation of 4,5 Dihydro 1,2,3 Oxadiazole Reactivity and Transformation Chemistry

Ring Opening and Cycloreversion Pathways

The inherent instability of the 4,5-dihydro-1,2,3-oxadiazole ring, largely attributed to a weak O-N bond, dictates its propensity to undergo rapid decomposition through ring-opening and cycloreversion reactions. researchgate.net These pathways are the primary routes for its transformation and lead to a variety of secondary products.

Formation of Subsequent Secondary Products

Experimental studies, primarily involving the controlled decomposition of suitably substituted N-nitrosoureas at low temperatures, have allowed for the trapping and characterization of products derived from the this compound intermediate. acs.org The nature of these secondary products is highly dependent on the substituents of the oxadiazole ring and the reaction conditions.

One of the principal decomposition pathways involves the formation of carbonyl compounds. acs.org For instance, the reaction of alkenes with nitrous oxide is proposed to proceed through a this compound intermediate, which then decomposes to yield ketones and aldehydes. researchgate.netacs.org This transformation underscores the role of this heterocycle as a key, albeit fleeting, intermediate in oxidation reactions.

In the context of N-nitrosourea decomposition, the this compound intermediate can undergo hydrolysis to yield various inactive products. slideshare.net The specific identity of these degradation products is often complex and varies with the starting nitrosourea.

A summary of key secondary products formed from the decomposition of a this compound generated from N-(2-chloroethyl)-N-nitrosoureas is presented in the table below.

| Precursor | Intermediate | Secondary Product(s) |

| N-(2-chloroethyl)-N-nitrosourea | This compound | Chloroethanol, Ethylene Oxide, Acetaldehyde |

| Substituted N-nitrosoureas | Substituted this compound | Corresponding ketones, aldehydes, and other fragments |

Dinitrogen Extrusion and Fragment Recombination Mechanisms

A significant pathway in the reactivity of this compound is the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. This dinitrogen extrusion can proceed through different mechanistic routes, leading to the formation of highly reactive intermediates that subsequently recombine to form stable products.

One proposed mechanism involves a concerted cycloreversion where the C-C and O-N bonds break simultaneously with the N-N bond, releasing dinitrogen and forming a carbonyl compound and an alkene fragment directly. However, computational and experimental evidence often points towards a stepwise mechanism.

In a stepwise process, the initial cleavage of the weak O-N bond can lead to a diradical intermediate. This diradical can then undergo further fragmentation. The extrusion of dinitrogen from cyclic diazenes, a related class of compounds, is known to proceed through either a simultaneous or a stepwise scission of the C-N bonds to generate carbon-based biradicals. semanticscholar.org An unsymmetrical substitution pattern on the ring often favors a stepwise scission mechanism. semanticscholar.org

Following dinitrogen extrusion from the this compound ring, the remaining fragments, typically a carbonyl compound and a carbene or a related species, can recombine in various ways. For example, the formation of epoxides as byproducts in certain reactions suggests the trapping of a carbene-like fragment by the newly formed carbonyl compound.

Nucleophilic and Electrophilic Reactivity Profiles

The electronic structure of the this compound ring system, with its heteroatoms and polarized bonds, suggests the potential for both nucleophilic and electrophilic attack. However, its high reactivity and short lifetime make the direct study of these profiles challenging. Most evidence is inferred from the products of its decomposition in the presence of various trapping agents.

Investigation of Nucleophilic Substitution Reactions

Direct nucleophilic substitution on the this compound ring is not a commonly observed pathway, primarily due to the rapid ring fragmentation that dominates its chemistry. However, the concept of nucleophilic attack is relevant to its formation and subsequent reactions of its decomposition products. For example, in the decomposition of some anticancer agents, the formation of the this compound is followed by its degradation, which can be influenced by nucleophiles present in the biological environment. acs.org

Role as a "Reactive Intermediate" in Subsequent Reactions

The most critical role of this compound is that of a "reactive intermediate". researchgate.netacs.org Its formation provides a low-energy pathway for transformations that would otherwise be kinetically hindered. Its transient existence is key to its function; it forms, facilitates a chemical transformation through its decomposition, and is consumed to yield the final products.

In the oxidation of alkenes by nitrous oxide, the this compound is the pivotal intermediate that enables the transfer of an oxygen atom to the carbon framework. acs.org Similarly, in the bioactivation or decomposition of certain N-nitrosourea compounds, its formation is a key step in the cascade of reactions that ultimately lead to DNA alkylation or other biological effects. slideshare.netnih.gov The high reactivity of this intermediate ensures that these processes proceed efficiently once it is formed.

Intramolecular Rearrangements and Tautomerism

The study of intramolecular rearrangements and tautomerism of the parent this compound is severely hampered by its instability. However, theoretical calculations and studies on related, more stable oxadiazole isomers provide some insight into potential processes.

For substituted derivatives, the possibility of tautomerism exists. For example, if a substituent on the ring contains an acidic proton, proton transfer to one of the nitrogen atoms or the oxygen atom of the ring could lead to a tautomeric form. While there is extensive literature on the tautomerism of other heterocyclic systems like triazoles and other oxadiazole isomers, specific experimental evidence for tautomeric equilibria in 4,5-dihydro-1,2,3-oxadiazoles is not available due to their transient nature.

Intramolecular rearrangements, other than the dominant ring-opening and fragmentation pathways, are not a prominent feature of this compound chemistry. The low activation barriers for cycloreversion and dinitrogen extrusion mean these processes occur much more rapidly than any potential structural reorganization of the ring itself.

Interconversion with Alpha-Diazocarbonyl Compounds

The chemical behavior of 4,5-dihydro-1,2,3-oxadiazoles is intrinsically linked to their ability to undergo a reversible ring-opening to form α-diazocarbonyl compounds. This transformation is a classic example of ring-chain tautomerism, where a cyclic and an acyclic isomer coexist in equilibrium.

The forward reaction, the formation of the this compound, proceeds through an intramolecular 1,3-dipolar cycloaddition of the α-diazocarbonyl compound. In this process, the lone pair of electrons on the carbonyl oxygen acts as a nucleophile, attacking the terminal nitrogen of the diazo group. This concerted or stepwise process leads to the formation of the five-membered heterocyclic ring.

Conversely, the reverse reaction, the ring-opening of the this compound, is facilitated by the inherent instability of the 1,2,3-oxadiazole (B8650194) ring system. scirp.orgmdpi.com This instability is attributed to the presence of a weak N-O bond and the strain within the five-membered ring. Cleavage of this bond initiates the ring-opening process, leading to the formation of the more stable α-diazocarbonyl tautomer.

The position of this equilibrium is influenced by several factors, including the nature of the substituents on the ring and the solvent used. For instance, electron-withdrawing groups on the carbonyl carbon can stabilize the open-chain form, shifting the equilibrium towards the α-diazocarbonyl compound.

| scienceTautomeric Form | constructionKey Mechanistic Step | tuneInfluencing Factors |

|---|---|---|

| This compound (Cyclic) | Intramolecular 1,3-dipolar cycloaddition | Electron-donating groups, Non-polar solvents |

| Alpha-Diazocarbonyl (Open-Chain) | Ring-opening via N-O bond cleavage | Electron-withdrawing groups, Polar solvents, Increased temperature |

Stability Considerations of Proposed Tautomeric Forms

Computational studies and experimental observations indicate that the 1,2,3-oxadiazole isomer is the least stable among the various oxadiazole isomers. scirp.orgscirp.org Consequently, in the tautomeric equilibrium between this compound and its corresponding α-diazocarbonyl compound, the open-chain form is generally considered to be the more stable and therefore predominant species.

The relative stability of the two tautomers is a delicate balance of several factors:

Ring Strain: The five-membered ring of this compound possesses a degree of ring strain which contributes to its instability.

Bond Energies: The inherent weakness of the N-O single bond in the heterocyclic ring makes it susceptible to cleavage.

Aromaticity: Unlike some other more stable oxadiazole isomers, the this compound ring is not aromatic, which would have otherwise conferred additional stability.

Electronic Effects: As mentioned, substituents play a crucial role. Electron-withdrawing groups tend to stabilize the α-diazocarbonyl form by delocalizing the negative charge on the carbon atom adjacent to the carbonyl group. Conversely, electron-donating groups may offer some stabilization to the cyclic form.

Solvation: The polarity of the solvent can influence the position of the equilibrium. More polar solvents may favor the more polar open-chain tautomer.

| Tautomer | General Stability | Favorable Conditions |

|---|---|---|

| This compound | Low | Presence of electron-donating substituents, non-polar environment. |

| Alpha-Diazocarbonyl Compound | High | Presence of electron-withdrawing substituents, polar solvents. |

Due to the general instability of the this compound ring, its isolation and characterization can be challenging. Spectroscopic techniques such as NMR and IR can be employed to study the equilibrium in solution, often showing the presence of both tautomeric forms.

Spectroscopic Characterization Techniques for Elusive 4,5 Dihydro 1,2,3 Oxadiazole Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy at Cryogenic Temperatures

To study highly reactive and thermally labile intermediates like 4,5-dihydro-1,2,3-oxadiazoles, NMR spectroscopy must be performed at cryogenic temperatures. By significantly lowering the temperature, the kinetic energy of the molecules is reduced, which can slow down decomposition pathways enough to allow for detection within the NMR timescale.

Direct observation of a transient 4,5-dihydro-1,2,3-oxadiazole intermediate would rely on high-field NMR to provide the necessary sensitivity and resolution for the low concentrations present at any given time.

¹H NMR: Proton NMR would be the initial step to confirm the formation of the dihydro-oxadiazole ring. The protons at the C4 and C5 positions would be expected to show characteristic signals in the aliphatic region, with their chemical shifts and coupling constants providing information about their chemical environment and stereochemical relationship.

¹³C NMR: Carbon NMR is crucial for identifying the carbon atoms of the heterocyclic ring. The C4 and C5 carbons, being saturated, would appear upfield, while the C3 carbon, positioned between two nitrogen atoms, would likely be found further downfield.

¹⁵N NMR: For a nitrogen-rich heterocycle, ¹⁵N NMR, despite its lower sensitivity, would be invaluable. It could directly probe the electronic environment of the three distinct nitrogen atoms (N1, N2, and N3), providing definitive evidence for the 1,2,3-oxadiazole (B8650194) structure.

Due to the extreme instability of the target compound, specific, experimentally verified NMR data for this compound is not available in published literature. The following table is illustrative of the type of data one would seek to obtain in such an experiment.

| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹H (on C4, C5) | 3.0 - 5.0 | Confirms dihydro structure; coupling constants reveal stereochemistry. |

| ¹³C (C4, C5) | 40 - 80 | Identifies saturated carbons of the heterocyclic ring. |

| ¹³C (C3) | 140 - 160 | Identifies the carbon atom double-bonded to a nitrogen atom. |

| ¹⁵N (N1, N2, N3) | Variable | Directly confirms the presence and electronic environment of the three nitrogen atoms. |

To unambiguously assemble the structure of a transient species, two-dimensional NMR experiments are essential for establishing atomic connectivity.

Heteronuclear Single Quantum Coherence (HSQC/HMQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively assign the ¹H and ¹³C signals for the C4 and C5 positions of the ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is critical for piecing together the molecular skeleton. For instance, correlations between the protons on C4 and the carbon at C3, or between protons on C5 and the carbon at C3, would provide unequivocal evidence for the this compound ring structure.

Mass Spectrometry for Intermediate Detection

Mass spectrometry (MS) is a powerful tool for detecting transient species, as it can identify molecules based on their mass-to-charge ratio even at very low concentrations and with short lifetimes.

Fast Atom Bombardment (FAB) is a soft ionization technique particularly well-suited for analyzing non-volatile and thermally labile compounds. In a FAB-MS experiment, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process desorbs and ionizes the analyte molecules with minimal fragmentation, making it ideal for confirming the molecular weight of an unstable intermediate.

For this compound, FAB-MS would be aimed at detecting the protonated molecular ion, [M+H]⁺. The accurate mass of this ion would provide the elemental composition, confirming the formation of the target intermediate. While fragmentation may occur, the primary goal would be the observation of the parent ion, which is the key strength of this soft ionization method.

| Technique | Target Ion | Primary Purpose |

|---|---|---|

| FAB-MS | [M+H]⁺ | Confirmation of the molecular weight and elemental composition of the intact, unstable intermediate. |

Challenges in Spectroscopic Analysis due to Elusiveness and Inherent Instability

The primary obstacle in the spectroscopic characterization of this compound is its profound inherent instability. scirp.orgnih.gov This instability leads to several significant analytical challenges:

Short Lifetime: The molecule exists for only a fleeting moment before rearranging or decomposing. Spectroscopic techniques must be capable of acquiring data within this short window. For NMR, this is particularly difficult, often requiring the stabilization of the intermediate at cryogenic temperatures.

Low Concentration: At any given time during a reaction designed to generate it, the concentration of the this compound intermediate is extremely low. This necessitates the use of highly sensitive instrumentation, such as high-field NMR spectrometers.

Ring Strain and Lability: The 1,2,3-oxadiazole ring system is subject to significant ring strain and possesses weak bonds, making it susceptible to facile ring-opening to form diazoketone tautomers or other decomposition products. scirp.org This means that even under cryogenic conditions, the sample may degrade before a complete dataset, especially for time-consuming experiments like ¹⁵N or 2D NMR, can be acquired.

Interference from Other Species: The spectra obtained are often complex mixtures containing signals from starting materials, solvents, decomposition products, and the target intermediate. Assigning the weak signals belonging to the elusive intermediate requires careful and complex spectral analysis.

Due to these formidable challenges, the complete spectroscopic profile of an unsubstituted this compound remains largely theoretical, underscoring its status as a truly elusive and difficult-to-study chemical entity.

Advanced Research Methodologies for Investigating Reactive Intermediates

In Situ Reaction Monitoring Techniques (e.g., Low-Temperature NMR Monitoring)

In situ reaction monitoring allows for the direct observation of chemical transformations as they occur, providing invaluable data on reaction pathways, kinetics, and the formation of transient species. For highly reactive intermediates that are thermally sensitive, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

By conducting reactions at cryogenic temperatures, the lifetimes of otherwise ephemeral intermediates can be extended, making them amenable to NMR analysis. nih.gov This technique can provide detailed structural information about the intermediates, helping to elucidate the mechanisms of reactions involving 4,5-dihydro-1,2,3-oxadiazole. For instance, the thermal or photochemical decomposition of this compound derivatives could be monitored at low temperatures to detect the formation of diazo compounds, which are known intermediates in the decomposition of related heterocyclic systems. acs.org

Key applications of low-temperature NMR in this context include:

Identification of Intermediates: By comparing the NMR spectra recorded at various time points during a reaction with theoretical calculations and known spectra of related compounds, it is possible to identify the chemical structures of transient species.

Kinetic Analysis: The rate of formation and decay of intermediates can be measured by monitoring the changes in their respective NMR signal intensities over time.

Mechanistic Elucidation: The observation of specific intermediates can confirm or refute proposed reaction mechanisms. For example, the detection of a diazo intermediate would support a ring-opening pathway for this compound.

| Technique | Application in Studying this compound Intermediates | Potential Findings |

| Low-Temperature ¹H NMR | Monitoring proton environments during decomposition. | Identification of diazoalkane intermediates through characteristic chemical shifts. |

| Low-Temperature ¹³C NMR | Observing changes in the carbon skeleton of the molecule. | Confirmation of ring-opening and formation of new functional groups. |

| Low-Temperature ¹⁵N NMR | Probing the nitrogen atoms within the heterocyclic ring and in intermediates. | Direct evidence of dinitrogen extrusion or formation of diazo groups. |

Transient Spectroscopy for Kinetic and Mechanistic Insights

Transient absorption spectroscopy is a pump-probe technique that allows for the study of extremely short-lived excited states and reactive intermediates with lifetimes on the order of femtoseconds to microseconds. This methodology is ideal for investigating the primary photochemical and photophysical processes following the excitation of this compound.

In a typical experiment, a short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the absorption spectrum of the transient species generated. By varying the delay time between the pump and probe pulses, the evolution of the excited states and intermediates can be tracked in real-time.

Insights gained from transient spectroscopy could include:

Excited-State Dynamics: Characterization of the lifetimes and decay pathways of the singlet and triplet excited states of this compound.

Identification of Primary Photoproducts: The transient absorption spectra can reveal the formation of initial intermediates, such as nitrile ylides or carbenes, which are common in the photochemistry of related five-membered heterocyclic rings. researchgate.net

Reaction Kinetics: The rates of formation and decay of these intermediates can be determined, providing a detailed picture of the reaction mechanism on ultrafast timescales.

| Spectroscopic Technique | Time Resolution | Information Obtained |

| Femtosecond Transient Absorption | 10⁻¹⁵ s | Dynamics of initial excited states and ultrafast bond-breaking/formation. |

| Nanosecond Flash Photolysis | 10⁻⁹ s | Kinetics of triplet states and longer-lived radical or ionic intermediates. |

High-Resolution Mass Spectrometry for Short-Lived Species Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of short-lived reactive intermediates due to its high sensitivity and ability to provide exact mass measurements, which in turn allows for the determination of elemental compositions. researchgate.netnih.govresearchgate.netwhiterose.ac.uk When coupled with appropriate ionization techniques, HRMS can be used to detect and characterize transient species generated from the thermolysis or photolysis of this compound.

Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used to gently ionize the molecules in a reaction mixture, allowing for their transfer into the gas phase for mass analysis. For highly reactive and neutral intermediates, specialized techniques may be required to trap them or ionize them in situ.

Applications of HRMS in the study of reactive intermediates from this compound could involve:

Confirmation of Intermediate Structures: The exact mass measurement of a detected ion can confirm its elemental formula, providing strong evidence for the structure of a proposed intermediate.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed on the ions of interest. The fragmentation patterns observed can provide further structural information and help to distinguish between isomers.

Reaction Monitoring: By coupling a mass spectrometer to a reaction vessel, the evolution of intermediates and products can be monitored over time, offering another avenue for kinetic and mechanistic studies.

| Ionization Method | Applicability | Example Intermediate |

| Electrospray Ionization (ESI) | Charged or polar intermediates in solution. | Protonated diazo compounds. |

| Atmospheric Pressure Photoionization (APPI) | Nonpolar and neutral intermediates. | Nitrile ylides, carbenes. |

| Chemical Ionization (CI) | A wide range of volatile compounds. | Small fragmentation products. |

Applications and Future Research Directions in 4,5 Dihydro 1,2,3 Oxadiazole Chemistry

Role as a Crucial Intermediate in Fundamental Mechanistic Organic Chemistry Research

4,5-Dihydro-1,2,3-oxadiazoles are considered key intermediates in several pivotal chemical processes, including the industrial synthesis of ketones from alkenes, the in vivo alkylation of DNA, and the decomposition of N-nitrosoureas. nih.govresearchgate.net The study of this heterocycle provides fundamental insights into reaction pathways and the behavior of reactive intermediates. Although its elusive nature has historically made characterization difficult, modern spectroscopic techniques, such as NMR spectroscopy at very low temperatures, have provided confirmatory evidence of its formation and subsequent decay. nih.govresearchgate.net

Implications for Complex Chemical Transformations

The role of 4,5-dihydro-1,2,3-oxadiazole as a transient intermediate has significant implications for understanding the mechanisms of several complex and important chemical transformations.

Understanding Ketone Synthesis from Alkenes

The industrial synthesis of ketones from alkenes is a process where this compound is postulated to be a key, albeit short-lived, intermediate. nih.govresearchgate.net The proposed mechanism involves the reaction of an alkene with a nitrosating agent to form the dihydrooxadiazole ring, which then rapidly decomposes to yield the corresponding ketone. Elucidating the precise pathway of this transformation is crucial for optimizing reaction conditions and improving the efficiency of this industrially significant process.

Elucidating DNA Alkylation Mechanisms (in vivo relevance to chemical biology)

In the realm of chemical biology, 4,5-dihydro-1,2,3-oxadiazoles are implicated in the in vivo alkylation of DNA. nih.govresearchgate.net This process is of particular interest due to its relevance to the mechanisms of action of certain carcinogenic and chemotherapeutic agents. The formation of these intermediates from precursor molecules like N-nitrosoureas can lead to the generation of reactive species that subsequently modify DNA bases. A deeper understanding of the formation and reactivity of these dihydrooxadiazoles is therefore critical for designing new therapeutic agents and for understanding the molecular basis of certain types of chemical carcinogenesis.

Decomposition Pathways of N-Nitrosoureas

The decomposition of N-nitrosoureas, a class of compounds with significant biological activity, is another area where this compound intermediates are believed to play a crucial role. nih.govresearchgate.net Experiments utilizing suitably substituted N-nitrosoureas have provided evidence for the formation of these elusive heterocycles. nih.gov The subsequent decay of the this compound leads to a variety of secondary products, and understanding these decomposition pathways is essential for predicting the biological activity and metabolic fate of N-nitrosourea-based compounds.

Strategies for Stabilization and Isolation of this compound Analogs

The inherent instability of the this compound ring, primarily due to a weak O-N bond, presents a significant challenge for its direct study. researchgate.net However, researchers are exploring various strategies to stabilize and potentially isolate analogs of this reactive intermediate. These approaches often involve the introduction of sterically bulky substituents or the incorporation of the dihydrooxadiazole moiety into a more rigid, strained ring system. The goal of these efforts is to increase the kinetic stability of the molecule, thereby allowing for its characterization using conventional analytical techniques. Success in this area would provide invaluable experimental data to complement and validate theoretical predictions.

Computational Design of Novel Derivatives with Modified Stability and Reactivity Profiles

Given the experimental difficulties associated with studying this compound, computational chemistry has emerged as a powerful tool for investigating its structure, stability, and reactivity. Theoretical chemists have a great interest in this molecule, and computational studies can provide detailed insights into its electronic structure and decomposition pathways. nih.govresearchgate.net Furthermore, computational methods can be employed to design novel derivatives with tailored stability and reactivity profiles. By systematically modifying the substituents on the dihydrooxadiazole ring in silico, it is possible to predict which modifications are most likely to enhance stability or alter the reactivity in a desired manner. This computational pre-screening can guide synthetic efforts, making the search for stable analogs more efficient and targeted.

Q & A

Q. What are the standard synthetic methodologies for preparing 4,5-dihydro-1,2,3-oxadiazole derivatives?

Answer: 4,5-Dihydro-1,2,3-oxadiazoles are typically synthesized via cyclization reactions. For example:

- Nitroso-urea decomposition : Substituted N-nitrosoureas react with thallium(I) alkoxides under apolar conditions to form the intermediate, which is stabilized at low temperatures and monitored via NMR .

- Chiral synthesis : (S)-(+)-2-Phenylglycinol can be used to enantioselectively synthesize (S)-diphenyl-4,5-dihydrooxazole derivatives, involving refluxing in ethanol with catalytic acetic acid and subsequent crystallization .

- Intramolecular alkylation : 2-Halo- or 2-cyano-substituted nitramines undergo O-alkylation to yield this compound 2-oxides, confirmed by X-ray crystallography .

Q. How is the structural characterization of 4,5-dihydro-1,2,3-oxadiazoles performed?

Answer: Key techniques include:

- Low-temperature NMR spectroscopy : , , and NMR at sub-zero temperatures (e.g., −90°C) are critical for detecting this thermally unstable intermediate. 2D experiments (e.g., COSY, HSQC) resolve overlapping signals .

- Mass spectrometry : High-resolution MS confirms molecular weights, particularly for derivatives with substituents like dichlorophenoxy groups .

- X-ray crystallography : Used for stable derivatives (e.g., bicyclic analogs) to confirm bond angles and ring conformations .

Q. What distinguishes this compound from other oxadiazole isomers?

Answer: The position of the double bond and reduction state differentiate isomers:

- 1,3,4-Oxadiazole has no O–N bond and exists in partially reduced forms (e.g., 2,3-dihydro-1,3,4-oxadiazole) .

- This compound has a weak N–O bond (evidenced by rapid decay into ethylene oxide and diazomethane), making it highly reactive compared to 1,2,4-oxadiazoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound stability?

Answer:

- Secondary product analysis : Despite the intermediate’s elusive nature, its decomposition products (e.g., acetaldehyde, diazomethane) are quantified via GC-MS to infer its transient existence .

- Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies (e.g., N–O bond: ~20 kcal/mol) to explain its instability and validate experimental observations .

Q. What strategies are effective for studying reaction mechanisms involving this compound intermediates?

Answer:

- Trapping experiments : Use scavengers like thiourea to intercept reactive intermediates, followed by LC-MS analysis to identify adducts .

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., methyl groups) reveals rate-determining steps in decomposition pathways .

- In-situ monitoring : Stopped-flow UV-Vis spectroscopy tracks rapid spectral changes during cyclization or decomposition .

Q. How can this compound derivatives be optimized for biological activity studies?

Answer:

- 4D-QSAR modeling : For cannabinoid receptor-targeting derivatives, conformational ensemble-based QSAR identifies critical substituents (e.g., electron-withdrawing groups at position 3) that enhance binding affinity .

- Metabolic stability assays : Microsomal incubation (e.g., rat liver microsomes) evaluates oxidative stability, guiding structural modifications like fluorination .

Q. What challenges arise in scaling up synthetic routes for 4,5-dihydro-1,2,3-oxadiazoles?

Answer:

Q. How do computational methods aid in designing novel this compound-based energetic materials?

Answer:

- Detonation velocity prediction : Software like EXPLO5 calculates performance parameters (e.g., velocity >8,500 m/s) for nitro-substituted analogs, validated against experimental impact sensitivity tests .

- Crystal packing analysis : Hirshfeld surface analysis optimizes molecular packing for high-density materials (e.g., >1.85 g/cm³) .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.